![molecular formula C18H18N2O2 B5741668 1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5741668.png)
1-{[benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione
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Overview
Description
1-{[Benzyl(phenyl)amino]methyl}-2,5-pyrrolidinedione, commonly known as Bz-Ph-NH-CH2-γ-Dglu-OH, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a γ-lactam derivative of the amino acid glutamic acid and has been found to exhibit interesting biological properties.
Mechanism of Action
The mechanism of action of Bz-Ph-NH-CH2-γ-Dglu-OH is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects
Bz-Ph-NH-CH2-γ-Dglu-OH has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain inflammatory enzymes. Additionally, it has been shown to increase the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bz-Ph-NH-CH2-γ-Dglu-OH in lab experiments is its potential therapeutic applications. Additionally, the compound is relatively easy to synthesize and has been reported to exhibit good stability. However, one of the limitations of using this compound is its relatively low solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Bz-Ph-NH-CH2-γ-Dglu-OH. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Finally, the development of more soluble analogs of Bz-Ph-NH-CH2-γ-Dglu-OH may help to overcome some of the limitations associated with the compound.
Synthesis Methods
The synthesis of Bz-Ph-NH-CH2-γ-Dglu-OH involves the condensation of benzylamine and N-carbobenzyloxy-L-glutamic anhydride in the presence of a suitable catalyst. The resulting product is then deprotected to obtain the final compound. This method has been optimized and has been reported to yield the compound in good purity and yield.
Scientific Research Applications
Bz-Ph-NH-CH2-γ-Dglu-OH has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
properties
IUPAC Name |
1-[(N-benzylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-11-12-18(22)20(17)14-19(16-9-5-2-6-10-16)13-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFZOPCKVNZKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CN(CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[Benzyl(phenyl)amino]methyl}pyrrolidine-2,5-dione |
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